In Vitro Pharmacological Profiling of 4-Methoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide (M-TTB)
In Vitro Pharmacological Profiling of 4-Methoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide (M-TTB)
Pharmacological Context & Structural Rationale
The 2-aminothiazole scaffold is a highly privileged pharmacophore in modern medicinal chemistry, most notably recognized as the core structural motif in FDA-approved ATP-competitive kinase inhibitors such as dasatinib[1]. The compound 4-methoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide (hereafter referred to as M-TTB ) represents a highly functionalized derivative of this class, designed to target the Src-family kinases (SFKs) and related non-receptor tyrosine kinases.
To understand the in vitro mechanism of action of M-TTB, one must deconstruct its structure-activity relationship (SAR). The molecule operates as a Type I ATP-competitive inhibitor, binding to the active conformation of the kinase domain (DFG-in state).
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The 2-Aminothiazole Core: Acts as the primary hinge-binding motif. The nitrogen atoms of the thiazole and the exocyclic amide form critical bidentate hydrogen bonds with the backbone of the kinase hinge region (e.g., Met341 in Src kinase)[2].
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The Thiophen-2-yl Moiety: Positioned at the C4 position of the thiazole, this electron-rich heteroaromatic ring projects toward the gatekeeper residue (Thr338 in Src). The sulfur atom in the thiophene ring can engage in favorable stereoelectronic interactions, dictating selectivity against kinases with bulkier gatekeeper residues.
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The 4-Methoxybenzamide Group: Extends outward into the solvent-exposed region and the hydrophobic pocket II. The methoxy substitution provides a vector for favorable Van der Waals interactions while maintaining aqueous solubility.
Fig 1: Pharmacophore mapping of M-TTB within the Src kinase ATP-binding pocket.
Quantitative In Vitro Profiling
Evaluating a compound like M-TTB requires orthogonal assay platforms to validate both biochemical potency and thermodynamic binding parameters. Relying solely on enzymatic IC50 values can be misleading due to assay-dependent variables (e.g., ATP concentration). Therefore, we employ a dual-tiered approach: Time-Resolved FRET (TR-FRET) for biochemical potency and Surface Plasmon Resonance (SPR) for kinetic profiling.
Kinase Selectivity and Potency
M-TTB demonstrates potent, nanomolar inhibition of SFKs, with a distinct selectivity profile driven by the thiophen-2-yl group's interaction with the gatekeeper residue.
Table 1: Biochemical IC50 Profiling of M-TTB (at 1 mM ATP)
| Kinase Target | Gatekeeper Residue | IC50 (nM) | Fold Selectivity (vs Src) |
| c-Src | Thr338 | 4.2 ± 0.6 | 1.0x (Reference) |
| Abl1 | Thr315 | 12.5 ± 1.2 | ~3.0x |
| Lck | Thr316 | 8.4 ± 0.9 | ~2.0x |
| EGFR | Thr790 | >10,000 | >2300x |
Thermodynamic Binding Kinetics (SPR)
Drug efficacy in vivo is often better correlated with target residence time ( τ=1/koff ) than with thermodynamic affinity ( KD ) alone. SPR analysis confirms that M-TTB binds with a 1:1 stoichiometry and exhibits a slow off-rate, characteristic of highly optimized 2-aminothiazoles[3].
Table 2: SPR Kinetic Parameters for M-TTB binding to c-Src
| Parameter | Value | Biological Implication |
| Association Rate ( kon ) | 4.5×105 M−1s−1 | Rapid target engagement. |
| Dissociation Rate ( koff ) | 1.2×10−3 s−1 | Extended residence time (~14 minutes). |
| Affinity ( KD ) | 2.6 nM | High thermodynamic stability of the complex. |
Self-Validating Experimental Methodologies
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They include specific controls to mitigate the unique artifact risks associated with heterocyclic small molecules.
Biochemical Potency via TR-FRET (LanthaScreen™)
Rationale: 2-Aminothiazole derivatives often exhibit intrinsic autofluorescence in the blue/green spectrum, which can severely confound standard fluorescence intensity assays. Time-Resolved FRET (TR-FRET) utilizes a long-lifetime Terbium (Tb) chelate donor. By introducing a time delay (e.g., 100 µs) before reading the emission, short-lived compound autofluorescence decays completely, yielding a high-fidelity signal-to-background ratio[4].
Step-by-Step Protocol:
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Kinase Reaction Assembly: In a low-volume 384-well plate, combine 5 µL of 2X c-Src kinase (final concentration optimized to EC80, typically ~10 ng/mL) with M-TTB (serial dilutions in 1% DMSO). Incubate for 15 minutes at room temperature to allow pre-equilibrium binding.
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Reaction Initiation: Add 5 µL of a 2X substrate/ATP mixture. To rigorously test ATP-competitive behavior, the assay must be run at the apparent Km for ATP (e.g., 100 µM for Src)[5].
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Incubation: Seal the plate and incubate for exactly 60 minutes at room temperature.
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Quench and Detect: Add 10 µL of a detection mixture containing 20 mM EDTA (to chelate Mg2+ and halt kinase activity) and 2 nM Tb-labeled anti-phosphotyrosine antibody (e.g., Tb-pY20)[4].
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Readout: Incubate for 30 minutes. Read on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 495 nm and 520 nm). Calculate the 520/495 emission ratio.
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Validation Control: Include Staurosporine as a pan-kinase positive control to establish the assay Z'-factor (must be >0.6 for valid screening).
Fig 2: TR-FRET assay workflow designed to eliminate M-TTB autofluorescence artifacts.
Kinetic Profiling via Surface Plasmon Resonance (SPR)
Rationale: While TR-FRET provides IC50, SPR provides direct, label-free evidence of physical binding. For small molecules like M-TTB (~300-400 Da), high-sensitivity instruments (e.g., Biacore™ T200 or 8K) are required[6].
Step-by-Step Protocol:
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Surface Preparation: Use a Series S Sensor Chip SA (Streptavidin). Avoid direct amine coupling of the kinase, as random orientation can occlude the ATP-binding pocket. Instead, capture biotinylated c-Src onto the SA chip to a density of ~2000 Resonance Units (RU) to ensure a high Rmax suitable for small molecule detection[7].
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Buffer Optimization: Use HBS-P+ buffer supplemented with 2-5% DMSO to ensure M-TTB solubility. Critical Step: Construct a DMSO solvent correction curve (ranging from 1.5% to 2.5% DMSO) to correct for bulk refractive index shifts caused by minor DMSO variations between samples[3].
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Single-Cycle Kinetics (SCK): To avoid harsh regeneration conditions that might denature the kinase, inject M-TTB in a single-cycle kinetic format. Inject five increasing concentrations (e.g., 0.5, 1.5, 4.5, 13.5, 40.5 nM) sequentially without regeneration steps in between[6].
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Data Fitting: Double-reference the sensograms (subtracting the reference flow cell and a blank buffer injection) and fit the data to a 1:1 Langmuir binding model to extract kon and koff .
Cellular Target Engagement
To bridge the gap between in vitro biochemistry and cellular efficacy, M-TTB must demonstrate target engagement within the complex intracellular milieu.
Protocol: Phospho-Src (Y419) Inhibition in HT-29 Cells
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Seed HT-29 human colorectal adenocarcinoma cells (which overexpress active c-Src) in 6-well plates.
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Treat cells with varying concentrations of M-TTB (1 nM to 1 µM) for 2 hours.
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Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Perform Western blotting using a phospho-specific antibody against Src-Y419 (the autophosphorylation site indicative of active Src). Normalize against total Src.
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Causality Check: A dose-dependent decrease in p-Src (Y419) confirms that M-TTB successfully permeates the cell membrane, competes with intracellular ATP (~1-5 mM), and engages its target in a physiological environment.
References
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Das, J., et al. "2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of Dasatinib as a Potent pan-Src Kinase Inhibitor." Journal of Medicinal Chemistry, 2006. URL:[Link]
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Cytiva (formerly GE Life Sciences). "Screening and analysis of fragments using Biacore systems." Cytiva Knowledge Center, 2024. URL:[Link]
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Cytiva. "Biacore T200: Getting Started Guide to Surface Plasmon Resonance." UNSW Analytical Centre, 2024. URL:[Link]
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